molecular formula C17H16O4 B128040 (4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate CAS No. 380636-46-4

(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate

Cat. No.: B128040
CAS No.: 380636-46-4
M. Wt: 284.31 g/mol
InChI Key: OBYXSRDDEDGPLK-JBZHPUCOSA-N
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Description

(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate is a chemical compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . . This compound is a member of the chroman family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of (4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate involves several steps. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carboxylate group can yield the corresponding alcohol .

Mechanism of Action

Comparison with Similar Compounds

(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate can be compared with other similar compounds such as chroman-4-one derivatives and other hydroxychroman esters . These compounds share a similar chroman framework but differ in their substituents and stereochemistry. The unique combination of hydroxy and phenyl groups in this compound contributes to its distinct biological activities and applications.

Similar compounds include:

These compounds are often studied for their potential therapeutic applications and their ability to modulate various biological processes.

Properties

IUPAC Name

methyl (4R)-2-hydroxy-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13,16,18H,10H2,1H3/t13-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYXSRDDEDGPLK-JBZHPUCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)OC(C[C@@H]2C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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